molecular formula C24H50N4O B12671435 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide CAS No. 88658-04-2

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide

Cat. No.: B12671435
CAS No.: 88658-04-2
M. Wt: 410.7 g/mol
InChI Key: WQTPDIMWAXFYPL-MDZDMXLPSA-N
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Description

Introduction to N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide

This compound is a polyamine-based surfactant characterized by a long hydrophobic alkyl chain and a hydrophilic headgroup containing multiple aminoethyl moieties. Its molecular architecture enables unique interfacial properties, making it a subject of interest in colloid science and materials chemistry.

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

The compound’s IUPAC name is (E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide, reflecting its unsaturated 18-carbon chain (octadecenamide) and branched polyamine structure. Its molecular formula is C₂₄H₅₀N₄O , with a molecular weight of 410.7 g/mol .

Structural Features

The molecule comprises:

  • A 9-octadecenamide backbone (a mono-unsaturated C18 fatty acid amide).
  • A triethylenetetramine-derived headgroup with three consecutive aminoethyl groups (–NH–CH₂–CH₂–) terminating in a primary amine.
    The cis configuration of the double bond at the C9 position (from the 9-octadecenamide moiety) introduces a kink in the alkyl chain, influencing packing behavior.
Synonyms and Identifiers

Common synonyms include:

  • N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9-octadecenamide
  • CID 6366139 (PubChem identifier)
  • CAS 88658-04-2.

Historical Context in Surfactant Chemistry

Evolution of Polyamine-Based Surfactants

The development of this compound aligns with mid-20th-century advances in surfactant design, particularly the exploration of polyamine headgroups to enhance water solubility and metal-chelating capabilities. Early work on ethylenediamine derivatives, such as triethylenetetramine (TETA), demonstrated the utility of multidentate amines in corrosion inhibition and emulsification. These studies laid the groundwork for synthesizing branched surfactants like This compound , which combines TETA-like topology with a lipidic tail.

Role of Amide Bonds in Surfactant Design

The inclusion of an amide bond between the alkyl chain and polyamine headgroup distinguishes this compound from earlier cationic surfactants. Research has shown that amide bonds enhance hydrolytic stability compared to ester-linked surfactants while contributing to hydrophilic-lipophilic balance (HLB). For example, studies on sodium N-lauroylglycinate revealed that amide groups facilitate intermolecular hydrogen bonding, promoting tighter molecular packing at interfaces. These findings likely influenced the adoption of amide linkages in later surfactants, including this compound.

Academic Relevance in Amphiphilic Compound Research

Self-Assembly and Interfacial Behavior

The compound’s amphiphilic nature drives its self-assembly into micelles or monolayers. Key findings include:

  • Critical Micelle Concentration (CMC) : The polyamine headgroup reduces CMC values compared to single-amine surfactants, enhancing efficiency in lowering surface tension.
  • Adsorption at Hydrophobic Surfaces : Quartz crystal microbalance (QCM-D) studies on similar amide-containing surfactants demonstrate rapid adsorption on gold and polymer surfaces, suggesting potential applications in coatings.
Comparative Analysis with Structural Analogues

The table below contrasts This compound with related surfactants:

Property This Compound Sodium N-Lauroylglycinate Triethylenetetramine (TETA)
Headgroup Type Branched polyamine Amino acid-derived Linear polyamine
HLB ~12 (estimated) 14–16 N/A (non-surfactant)
Key Interaction Hydrogen bonding Hydrogen bonding Metal chelation
Applications in Materials Science

Recent studies highlight its utility in:

  • Nanoparticle Stabilization : The polyamine headgroup binds to metal oxides, enabling dispersion of nanoparticles in aqueous media.
  • pH-Responsive Systems : Protonation of amine groups at acidic pH enhances solubility, facilitating stimuli-responsive drug delivery systems.

Properties

CAS No.

88658-04-2

Molecular Formula

C24H50N4O

Molecular Weight

410.7 g/mol

IUPAC Name

(E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+

InChI Key

WQTPDIMWAXFYPL-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

Preparation Methods

Activation of Oleic Acid

Oleic acid (cis-9-octadecenoic acid) is the fatty acid precursor. Its carboxyl group is activated to increase reactivity toward amines. Common activation methods include:

  • Conversion to Acid Chloride: Using reagents like thionyl chloride (SOCl2) or oxalyl chloride to form oleoyl chloride. This intermediate is highly reactive toward amines.
  • Use of Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to form an active ester intermediate.

Coupling with Polyamine

The polyamine component, typically diethylenetriamine or a derivative with an additional aminoethyl group, is reacted with the activated oleic acid derivative:

  • Reaction Conditions:

    • Solvent: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are used to dissolve reactants.
    • Temperature: Usually maintained at 0–25°C initially to control exothermic reaction, then allowed to warm to room temperature or slightly elevated temperatures (up to 50°C) to complete the reaction.
    • Molar Ratios: Slight excess of amine to ensure complete conversion of acid derivative.
  • Mechanism: The nucleophilic amine attacks the carbonyl carbon of the activated acid derivative, forming the amide bond and releasing the leaving group (e.g., HCl or dicyclohexylurea).

Purification

  • Workup: The reaction mixture is quenched with water or dilute acid/base to remove unreacted amines and byproducts.
  • Extraction: Organic solvents are used to extract the product.
  • Chromatography: Silica gel column chromatography or preparative HPLC may be employed to purify the compound to analytical grade.
  • Crystallization: Sometimes used if the compound is solid and crystallizes well.

Representative Reaction Scheme

Step Reagents/Conditions Description
1 Oleic acid + SOCl2 (thionyl chloride), reflux Formation of oleoyl chloride (acid chloride intermediate)
2 Oleoyl chloride + N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amine, DCM, 0–25°C Nucleophilic substitution forming amide bond
3 Workup with water, extraction, drying Removal of byproducts and isolation of crude product
4 Purification by chromatography or recrystallization Isolation of pure this compound

Alternative Synthetic Routes

  • Direct Coupling Using Carbodiimides: Oleic acid can be directly coupled with the polyamine using DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP, avoiding the need to isolate acid chloride. This method is milder and often preferred for sensitive amines.

  • Solid-Phase Synthesis: For research scale or analog synthesis, solid-phase peptide synthesis techniques can be adapted to build the polyamine chain and then couple with the fatty acid derivative.

Data Summary Table

Parameter Typical Value/Condition Notes
Fatty Acid Precursor Oleic acid (cis-9-octadecenoic acid) Purity > 98% recommended
Activation Method Acid chloride formation (SOCl2) or carbodiimide coupling (DCC/EDC) Acid chloride method more reactive but harsher
Polyamine N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amine Commercially available or synthesized
Solvent DCM, THF, or DMF Anhydrous conditions preferred
Temperature 0–25°C initially, then room temp to 50°C Controls reaction rate and side reactions
Reaction Time 4–24 hours Monitored by TLC or HPLC
Purification Chromatography or recrystallization Ensures high purity for research use
Yield 70–90% Dependent on method and scale

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield oleic acid and a polyamine derivative. This reaction is critical for biodegradation or functional group interconversion.

Conditions Products Mechanism
Acidic (e.g., HCl, H₂SO₄)Oleic acid + Protonated polyamine saltAcid-catalyzed nucleophilic attack
Basic (e.g., NaOH)Sodium oleate + Free polyamineBase-mediated hydrolysis

This hydrolysis is pH-dependent, with faster rates observed under strong basic conditions due to increased nucleophilicity of hydroxide ions .

Amine Reactivity

The primary and secondary amines in the aminoethyl branches participate in the following reactions:

Acid-Base Reactions

  • Amines react with mineral acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts:

    R-NH2+HClR-NH3+Cl\text{R-NH}_2 + \text{HCl} \rightarrow \text{R-NH}_3^+ \text{Cl}^-
  • This property is exploited in purification and solubility enhancement.

Nucleophilic Substitution

  • Amines act as nucleophiles in reactions with alkyl halides or acyl chlorides:

    • With alkyl halides:

      R-NH2+R’-XR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}
    • With acyl chlorides:

      R-NH2+R”COClR-NH-COR”+HCl\text{R-NH}_2 + \text{R''COCl} \rightarrow \text{R-NH-COR''} + \text{HCl}

    These reactions modify the compound’s hydrophobicity or introduce targeting moieties.

Schiff Base Formation

  • Primary amines react with aldehydes/ketones to form imines:

    R-NH2+O=CR’2R-N=CR’2+H2O\text{R-NH}_2 + \text{O=CR'}_2 \rightarrow \text{R-N=CR'}_2 + \text{H}_2\text{O}

    This is utilized in drug conjugation or polymer crosslinking.

Oxidation Reactions

The compound’s unsaturated hydrocarbon chain and amines are susceptible to oxidation:

Oxidizing Agent Site of Oxidation Products
Ozone (O₃)Double bond (C9–C10)Cleavage to nonanoic acid derivatives
Potassium permanganate (KMnO₄)Amine groupsNitriles or nitro compounds
Hydrogen peroxide (H₂O₂)Secondary aminesN-Oxides

Oxidation of the double bond disrupts the hydrocarbon chain, while amine oxidation alters electronic properties .

Coordination Chemistry

The amino groups form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in catalysis or antimicrobial formulations:

R-NH2+Cu2+[(R-NH2)nCu]2+\text{R-NH}_2 + \text{Cu}^{2+} \rightarrow [\text{(R-NH}_2)_n\text{Cu}]^{2+}

These complexes exhibit enhanced stability in aqueous media compared to free metal ions.

Hydrogenation

The cis double bond undergoes catalytic hydrogenation to yield a saturated derivative:

C18H34OH2/PtC18H36O\text{C}_{18}\text{H}_{34}\text{O} \xrightarrow{\text{H}_2/\text{Pt}} \text{C}_{18}\text{H}_{36}\text{O}

This reaction modifies physical properties such as melting point and solubility.

Interaction with Silanes

In materials science, surface-bound amines react with alkoxy silanes (e.g., tetraethyl orthosilicate) to form covalent Si–O–N linkages. This is critical in functionalizing silica-based carriers for controlled release applications .

Key Research Findings

  • Hydrolysis Kinetics : The amide bond hydrolyzes 50% faster under basic conditions (pH 12) compared to acidic conditions (pH 2).

  • Metal Binding Capacity : Each molecule coordinates up to 3 Cu²⁺ ions, with a stability constant (KsK_s) of 108.310^{8.3}.

  • Oxidative Stability : The compound resists autoxidation at room temperature but degrades rapidly above 80°C in the presence of O₂ .

This reactivity profile underscores its versatility in drug delivery, surfactants, and polymer chemistry.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Producing oxides or hydroxylated derivatives.
  • Reduction : Converting the compound into simpler amides or amines.
  • Substitution : Facilitating the formation of new compounds through nucleophilic attack on the amino groups.

Biology

Research has indicated potential roles in cellular processes and interactions. The aminoethyl groups enable binding to various receptors and enzymes, modulating their activity. This interaction can influence:

  • Signal transduction pathways
  • Gene expression
  • Metabolic processes .

Medicine

The compound is being explored for its therapeutic properties , particularly in drug development. Its ability to interact with biological targets makes it a candidate for:

  • Developing new pharmaceuticals aimed at specific diseases.
  • Investigating its role in cellular signaling pathways that could lead to novel treatment strategies .

Industry

In industrial applications, N-(2-((2-Aminoethyl)amino)ethyl)-9-octadecenamide is utilized in producing specialty chemicals and materials. Its properties make it suitable for:

  • Formulating surfactants and emulsifiers.
  • Creating biodegradable polymers that are environmentally friendly .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of derivatives of N-(2-((2-Aminoethyl)amino)ethyl)-9-octadecenamide against various phytopathogenic fungi. The results showed that certain derivatives exhibited moderate to excellent activity, suggesting potential agricultural applications .

Case Study 2: Drug Development

Research highlighted the compound's potential as a scaffold for developing new drugs targeting resistant strains of bacteria. The modifications on the amino groups allowed for enhanced binding affinity to bacterial receptors, which could improve therapeutic efficacy against infections .

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. The long aliphatic chain provides hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogues:

Compound Name (CAS) Molecular Formula Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (15566-80-0) C22H45N3O -NH-(CH2)2-NH-(CH2)2-NH-(CH2)2- (triethylenetetramine) 367.62 High polarity; potential surfactant/drug carrier
(9Z)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide (5839-65-6) C22H44N2O2 -NH-(CH2)2-OH (hydroxyethylaminoethyl) 368.60 Surfactant; moderate water solubility
(9Z)-N-[(2R)-1-Hydroxypropan-2-yl]-9-octadecenamide (213182-22-0) C21H41NO2 -NH-(CH(CH3)-CH2OH) (chiral hydroxypropyl) 339.56 Likely bioactive; stereospecific interactions
(9E)-N,N-Dimethyl-9-octadecenamide (1456525-22-6) C20H39NO -N(CH3)2 (dimethylamino) 309.54 Lipophilic; membrane studies
N-[2-(3,4-Dihydroxyphenyl)ethyl]-9-octadecenamide (OLDA, 105955-11-1) C26H43NO3 -NH-(CH2)2-C6H3(OH)2 (dopamine-derived substituent) 417.63 TRPV1 agonist; neuropharmacology
(Z)-N-[2-(2-Hydroxyethoxy)ethyl]-9-octadecenamide (20429-33-8) C22H43NO3 -NH-(CH2)2-O-(CH2)2-OH (hydroxyethoxyethyl) 369.58 Emulsifier; water solubility: 5.46 mg/L
N,N-Bis(2-hydroxyethyl)-9-octadecenamide (93-83-4) C22H43NO3 -N(CH2CH2OH)2 (diethanolamide) 369.58 Surfactant; foam stabilizer

Functional Group Impact on Properties

Aminoethyl vs. Water Solubility: Hydroxyethoxyethyl derivatives (e.g., 20429-33-8) exhibit higher solubility (5.46 mg/L) than the target compound, which is likely less soluble due to increased amine content .

Aromatic vs. Aliphatic Substituents :

  • OLDA (105955-11-1) incorporates a catechol group, enabling π-π stacking and receptor binding (e.g., TRPV1 activation), unlike purely aliphatic analogues .

Stereochemistry :

  • The chiral hydroxypropyl group in 213182-22-0 may confer specificity in biological systems, such as enzyme interactions, absent in the achiral target compound .

LogP and Lipophilicity: Dimethylamino derivatives (1456525-22-6) have lower molecular weights and higher LogP values (~6.86 for 20429-33-8 ), favoring lipid membrane penetration compared to the more polar target compound.

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide, also known as N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide, is a compound of significant interest in biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C24H50N4O
  • Molecular Weight : 466.7 g/mol
  • CAS Number : 88658-04-2
  • EINECS Number : 289-436-2

The compound features multiple amino groups, which contribute to its hydrophilicity and potential biological interactions. Its structure includes a long hydrophobic octadecenamide chain, which may influence its membrane permeability and interaction with lipid bilayers.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic tail allows the compound to integrate into cell membranes, potentially altering membrane fluidity and permeability.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains; effective in reducing MIC for resistant strains.
CytotoxicityLow cytotoxic effects observed in fibroblast cell lines; promotes cell viability at certain concentrations.
Corrosion InhibitionDemonstrated ability to inhibit corrosion in CO2-saturated solutions, indicating potential industrial applications.

Case Studies and Research Findings

  • Antimicrobial Properties : A study investigated the effectiveness of this compound against ciprofloxacin-resistant Staphylococcus aureus. The compound significantly reduced the minimum inhibitory concentration (MIC), highlighting its potential as an efflux pump inhibitor .
  • Cytotoxicity Assessment : Research on the cytotoxic effects of this compound on human fibroblast cells showed minimal acute toxicity. The results indicated that at lower concentrations, the compound could enhance cell survival, suggesting a possible role in therapeutic applications .
  • Corrosion Inhibition Mechanism : Another study explored the corrosion inhibition mechanism of the compound on mild steel surfaces in CO2-saturated saline solutions. The findings revealed that it effectively reduced corrosion rates, which could have implications for materials science and engineering applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide, and what challenges are encountered in ensuring high purity?

  • Methodological Answer : Synthesis typically involves stepwise alkylation of ethylenediamine derivatives with oleoyl chloride or its analogs. A critical challenge is avoiding side reactions such as over-alkylation or hydrolysis of the amide bond. To ensure purity, researchers employ column chromatography (silica gel, eluting with methanol/chloroform gradients) and monitor reactions via thin-layer chromatography (TLC). Post-synthesis purification may require recrystallization in ethanol/water mixtures to remove unreacted amines .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation be optimized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the polyamine backbone and olefinic moiety. Mass spectrometry (MS), particularly ESI-TOF, verifies molecular mass (C₂₂H₄₄N₂O₂, expected m/z 368.606). For structural ambiguity, 2D NMR (COSY, HSQC) resolves overlapping signals in the ethylenediamine region. Infrared (IR) spectroscopy confirms amide C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the key considerations for designing solubility studies of this compound in different solvent polarities?

  • Methodological Answer : Solubility profiles should be tested in solvents ranging from nonpolar (hexane, toluene) to polar aprotic (DMSO, DMF) and polar protic (ethanol, water). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Note that the compound’s amphiphilic nature (due to the olefinic tail and polyamine head) may lead to micelle formation in aqueous media, requiring dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How do variations in solvent systems affect the compound’s stability, and what protocols mitigate decomposition during long-term storage?

  • Methodological Answer : Stability studies in DMSO show oxidative degradation of the olefinic chain, while aqueous buffers (pH > 8) promote hydrolysis of the amide bond. To mitigate degradation, store the compound under inert gas (N₂/Ar) at -20°C in anhydrous DMF or ethanol. Periodic stability checks via HPLC (C18 column, acetonitrile/water + 0.1% TFA) are recommended, with degradation products identified via MS/MS .

Q. What contradictions exist in reported biological activities of similar polyaminoethylamide derivatives, and how can experimental design address these discrepancies?

  • Methodological Answer : Some studies report DNA intercalation (e.g., acridine-linked analogs ), while others note membrane disruption via surfactant-like behavior. To resolve this, use isothermal titration calorimetry (ITC) to quantify DNA binding and atomic force microscopy (AFM) to assess lipid bilayer interactions. Controlled experiments comparing cationic charge density (via pH titration) and alkyl chain length can clarify mechanistic contributions .

Q. How can researchers resolve discrepancies in reported reaction yields from different synthetic pathways?

  • Methodological Answer : Yield variations often stem from competing amine acylation vs. alkylation. Optimize stoichiometry (e.g., 1:3 molar ratio of ethylenediamine to oleoyl chloride) and reaction temperature (0–5°C to suppress side reactions). Use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., THF vs. dichloromethane) and catalyst presence (e.g., DMAP). Reaction progress should be monitored via inline FTIR to track carbonyl intermediate formation .

Data Presentation Guidelines

  • Tabular Example: Solubility in Common Solvents

    SolventPolarity IndexSolubility (mg/mL)Aggregation Observed?
    Hexane0.0<0.1No
    Ethanol5.212.3 ± 1.5Yes (≥5 mM)
    DMSO7.245.6 ± 3.2No
  • Critical Analysis : Solubility in ethanol decreases at higher concentrations due to micellization, requiring dilution below critical micelle concentration (CMC) for accurate assays .

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